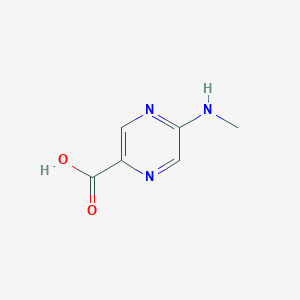
5-(Methylamino)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylamino)pyrazine-2-carboxylic acid is a pyrazine derivative with the CAS Number: 1339179-12-2 . It has a molecular weight of 153.14 . It is used as an intermediate of the lipid-lowering drug amoximus .
Synthesis Analysis
5-(Methylamino)pyrazine-2-carboxylic acid can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine .Molecular Structure Analysis
The linear formula of 5-(Methylamino)pyrazine-2-carboxylic acid is C6H7N3O2 . For more detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
The major formation of pyrazines occurs during heating of food . There is very little information available on the degradation of these compounds .Physical And Chemical Properties Analysis
5-(Methylamino)pyrazine-2-carboxylic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
5-(Methylamino)pyrazine-2-carboxylic acid is used in various chemical synthesis processes . It’s a crucial component in the synthesis of pyrazinamide analogues , which are interesting in organic synthesis .
Antitubercular Bioactivity
This compound has been used in the synthesis of pyrazinamide analogues that show antitubercular activities . For instance, N - (4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield . N - (2-ethylhexyl)pyrazine-2-carboxamide and N - (4-fluorobenzyl)pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis H37Rv .
Preparation of Europium (III) Complexes
5-(Methylamino)pyrazine-2-carboxylic acid may be used in the preparation of novel europium (III) complexes . These complexes have potential applications in various fields, including luminescent materials, catalysts, and magnetic materials.
Synthesis of Ln-Metal Organic Frameworks (MOFs)
This compound may be used in the synthesis of Ln-metal organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in gas storage, separation, and catalysis.
Membrane-Based Solvent Extraction and Stripping
5-(Methylamino)pyrazine-2-carboxylic acid has been studied in simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) . This process is crucial in the separation and purification of various chemical compounds.
Pertraction Studies
The mechanism of pertraction (permeation extraction) of 5-(Methylamino)pyrazine-2-carboxylic acid through layered bulk liquid membranes has been studied . Understanding this mechanism can help improve the efficiency of separation processes in chemical industries.
Safety and Hazards
The safety information for 5-(Methylamino)pyrazine-2-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(methylamino)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,7,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNLGXWAVJKURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylamino)pyrazine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

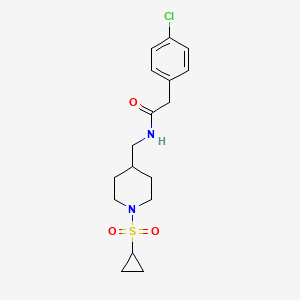

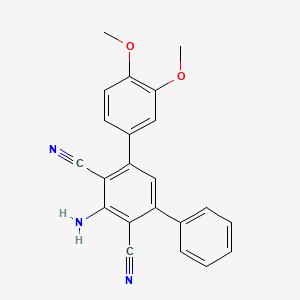


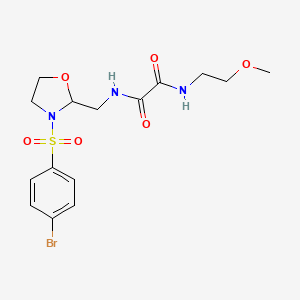
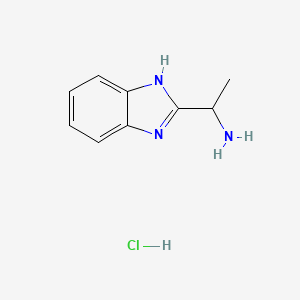

![1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one](/img/structure/B2739308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2739309.png)
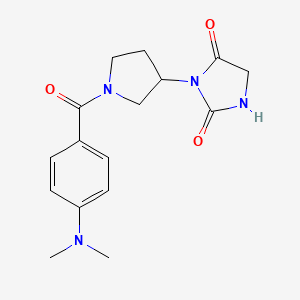
![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)
![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)
![methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate](/img/structure/B2739314.png)